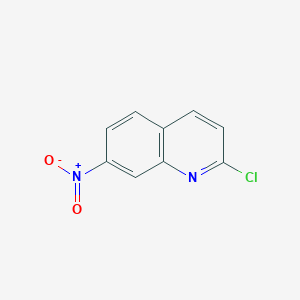
2-Chloro-7-nitroquinoline
Descripción general
Descripción
2-Chloro-7-nitroquinoline is a quinoline derivative . Quinoline is a prominent heterocyclic motif and crucial building blocks in creating physiologically active compounds .
Synthesis Analysis
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . There are several traditional synthesis techniques reported in the literature to synthesize this scaffold. For example, Gould–Jacob, Friedlander, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are examples of old synthetic methods .Molecular Structure Analysis
The molecular formula of this compound is C9H5ClN2O2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The reaction of this compound is analogous to pyridine, and benzones may participate in electrophilic and nucleophilic substitution processes .Physical And Chemical Properties Analysis
This compound has a molecular weight of 208.6 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Prodrug Systems for Bioreductive Activation
2-Chloro-7-nitroquinoline and its derivatives have been explored as potential prodrug systems for bioreductive activation. In a study by Couch et al. (2008), 2-aryl-5-nitroquinolines were synthesized for this purpose. These compounds undergo reductive activation, which could be utilized in targeted drug delivery and activation within specific biological environments (Couch, Burke, Knox, & Moody, 2008).
Antibacterial Properties
Research by Al-Hiari et al. (2007) involved the synthesis of 8-nitrofluoroquinolone derivatives, including compounds related to this compound, to investigate their antibacterial properties. These compounds demonstrated significant antibacterial activity against both gram-positive and gram-negative strains, indicating their potential as antibacterial agents (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007).
Crystal Structure Analysis
In crystallography, the structures of hydrogen-bonded cocrystals involving 5-nitroquinoline and its chloro derivatives were studied by Gotoh and Ishida (2019). Such studies are crucial for understanding molecular interactions and properties in solid-state chemistry (Gotoh & Ishida, 2019).
Synthesis of Pyoverdin Chromophore
Laschat et al. (2020) reported the synthesis of compounds from 2-chloro-nitroquinoline, aiming towards the pyoverdin chromophore, a component of siderophores. Such studies contribute to understanding and synthesizing biologically significant molecules (Laschat, Seubert, Freund, Rudolf, Lin, Altevogt, Bilitewski, & Baro, 2020).
Anticancer Activity
The cytotoxic effects of quinazolinone Schiff base derivatives, related to this compound, were studied by Zahedifard et al. (2015). Their research indicates the potential of these compounds in inducing apoptosis in cancer cells, particularly in breast cancer cell lines (Zahedifard, Faraj, Paydar, Looi, Hajrezaei, Hasanpourghadi, Kamalidehghan, Majid, Ali, & Abdulla, 2015).
Corrosion Inhibition
Lgaz et al. (2017) explored the corrosion inhibition properties of various quinoline derivatives, including 2-chloro-6-nitroquinoline. Their study found that these compounds effectively inhibit corrosion in metals, suggesting their application in industrial and engineering fields (Lgaz, Salghi, Bhat, Chaouiki, Shubhalaxmi, & Jodeh, 2017).
Synthesis of Novel Azo Dyes
Mirsadeghi et al. (2022) synthesized new azo dyes derived from 5-chloro-8-hydroxy quinoline, demonstrating their potential in developing new materials with unique spectral properties (Mirsadeghi, Moradi Rufchahi, & Zarrabi, 2022).
Molecular Dynamics Simulations
Sureshkumar et al. (2018) combined spectroscopic and computational studies on derivatives of 8-hydroxyquinoline, including chloro and nitro variants, to evaluate their reactive properties. Such studies are significant in developing materials with non-linear optical behavior and potential pharmacological activities (Sureshkumar, Mary, Suma, Armaković, Armaković, Alsenoy, Narayana, & Sasidharan, 2018).
Mecanismo De Acción
Target of Action
2-Chloro-7-nitroquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline and its derivatives are known to have a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to a wide range of effects . For instance, Nitroxoline, a derivative of quinoline, functions by chelating Fe2+ and Zn2+ ions from the biofilm matrix, disrupting the biofilm’s structure . It also inhibits the enzymatic activity of cathepsin B, which degrades extra-cellular membrane proteins in tumor cells, allowing them to proliferate more freely .
Biochemical Pathways
For instance, Nitroxoline has been shown to inhibit the enzymatic activity of cathepsin B , which plays a crucial role in the degradation of proteins in lysosomes and is involved in various pathological conditions when dysregulated.
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and being BBB permeant . The compound’s lipophilicity (Log Po/w) ranges from 1.73 (iLOGP) to 2.98 (XLOGP3), with a consensus Log Po/w of 2.08 . These properties suggest that this compound has good bioavailability.
Result of Action
aeruginosa infections, allowing access to the infection by the immune system . It also demonstrated an increase in reactive oxygen species (ROS) production over controls, especially when Cu2+ was added .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of chlorine/chloride in the soil can be fatal to plant species if exposed . When chlorine compounds reach the sewer/drainage system and are exposed to aqueous media such as wastewater, many disinfection by-products (DBPs) can be formed depending on the concentrations of natural organic matter, inorganics, and anthropogenic pollutants present . Many DBPs are carcinogenic to humans, and some of them are cytotoxic, genotoxic, and mutagenic .
Safety and Hazards
Direcciones Futuras
Quinoline and its derivatives have recently attracted the interest of researchers due to their wide variety of applications, such as the diverse spectrum of activities and their numerous uses in industrial and synthetic organic chemistry . Scientists are currently developing new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment .
Análisis Bioquímico
Biochemical Properties
2-Chloro-7-nitroquinoline plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with various biomolecules, including proteins and nucleic acids. The compound’s nitro group is known to participate in redox reactions, which can lead to the formation of reactive oxygen species (ROS). These ROS can further interact with cellular components, leading to oxidative stress. Additionally, this compound has been observed to bind to certain enzymes, altering their activity and affecting metabolic pathways .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis in certain cancer cell lines by activating caspases and promoting the release of cytochrome c from mitochondria. Furthermore, this compound can modulate the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to DNA and RNA, interfering with their replication and transcription processes. The compound also inhibits specific enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Additionally, this compound can induce conformational changes in proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability is influenced by factors such as temperature, pH, and light exposure. Over time, this compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained oxidative stress and cellular damage, highlighting the importance of controlled experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At high doses, this compound can induce significant toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a sudden increase in adverse effects occurs beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can undergo reduction reactions, leading to the formation of amino derivatives. These metabolites can further participate in conjugation reactions, enhancing their solubility and excretion. The compound also interacts with enzymes such as cytochrome P450, influencing metabolic flux and altering the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and accumulate in specific cellular compartments. Transporters and binding proteins may facilitate its movement, affecting its localization and concentration within cells. The compound’s distribution is influenced by factors such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can localize to the nucleus, mitochondria, and endoplasmic reticulum, where it interacts with specific biomolecules. Targeting signals and post-translational modifications may direct this compound to these compartments, influencing its biochemical effects and stability .
Propiedades
IUPAC Name |
2-chloro-7-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-4-2-6-1-3-7(12(13)14)5-8(6)11-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGQDNSMFBXURC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556432 | |
| Record name | 2-Chloro-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49609-03-2 | |
| Record name | 2-Chloro-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


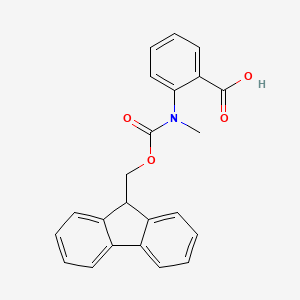
![[3-(3-Aminopropoxy)phenyl]methanol](/img/structure/B1367677.png)





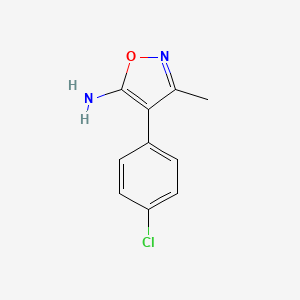
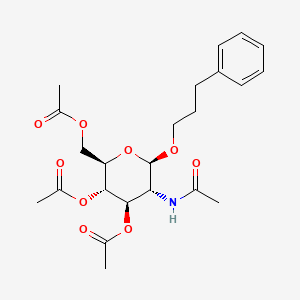
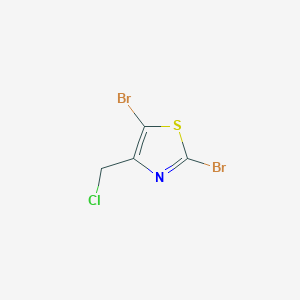


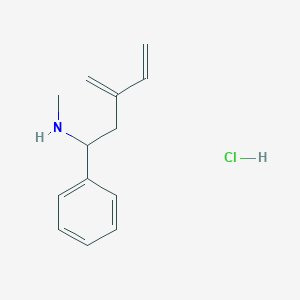
![4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde](/img/structure/B1367728.png)
